![molecular formula C19H17N3O2 B12597458 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl- CAS No. 645417-73-8](/img/structure/B12597458.png)
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl- is a heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound belongs to the class of pyrazoloisoquinolines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl- makes it a valuable target for synthesis and study.
Preparation Methods
The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl- can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition of a 1,3-dipole compound with an o-hydroxyaromatic ketone. This reaction is typically carried out in acetonitrile solution under reflux conditions with the presence of a base such as potassium carbonate or potassium phosphate . The yields of the target compound can vary depending on the nature of the substituents on the aromatic ring.
The use of metal catalysis, non-metal catalysis, and catalyst-free green synthesis methods are also explored for the synthesis of isoquinoline derivatives .
Chemical Reactions Analysis
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as activated manganese dioxide and reducing agents like sodium borohydride . The compound can also participate in substitution reactions with electrophiles and nucleophiles, leading to the formation of various substituted derivatives.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding quinoline derivatives, while reduction can yield dihydro derivatives .
Scientific Research Applications
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, this compound has shown potential as an anti-inflammatory agent by inhibiting nitric oxide production in lipopolysaccharide-induced cells . It also exhibits fluorescence properties, making it useful as a fluorescent probe for the detection of anions and cations .
In the pharmaceutical industry, derivatives of this compound are being explored for their potential as drug candidates for various diseases, including cancer and inflammatory disorders . Additionally, the compound’s unique structure allows for the development of new materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl- involves its interaction with molecular targets and pathways in biological systems. One of the key mechanisms is the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, which are involved in the inflammatory response . By inhibiting these enzymes, the compound reduces the production of nitric oxide and prostaglandins, leading to anti-inflammatory effects.
Comparison with Similar Compounds
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl- can be compared with other similar compounds such as pyrazolo[4,3-c]quinolines and pyrazolo[5,1-a]isoquinolines . These compounds share a similar core structure but differ in the substitution patterns and functional groups attached to the ring system. The unique substitution pattern of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl- imparts distinct biological activities and chemical reactivity, making it a valuable compound for further study and application.
Properties
CAS No. |
645417-73-8 |
|---|---|
Molecular Formula |
C19H17N3O2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
5-(2,6-dimethoxyphenyl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C19H17N3O2/c1-11-17-19(22-21-11)13-8-5-4-7-12(13)18(20-17)16-14(23-2)9-6-10-15(16)24-3/h4-10H,1-3H3,(H,21,22) |
InChI Key |
AYITWEWXOLKQMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=C(C=CC=C4OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


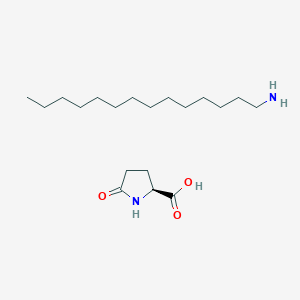

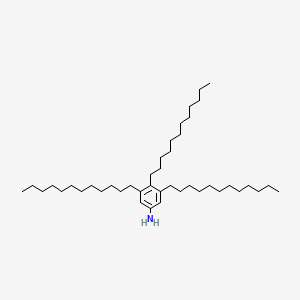
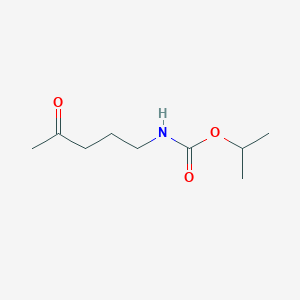

![N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylpyrrole-3-carboxamide](/img/structure/B12597399.png)

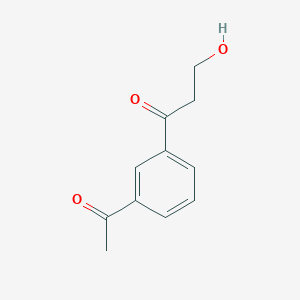

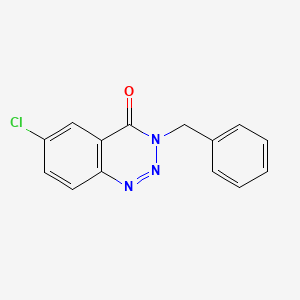
![2-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid](/img/structure/B12597438.png)
![2-{[4-(Chloromethyl)pyridin-2-yl]amino}-2-oxoethyl acetate](/img/structure/B12597446.png)
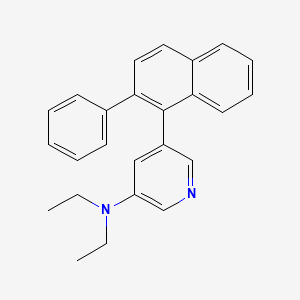
![Acetamide,N-(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12597455.png)
